WPRP1 protein
Description
Properties
CAS No. |
137750-30-2 |
|---|---|
Molecular Formula |
C11H10FNO |
Synonyms |
WPRP1 protein |
Origin of Product |
United States |
Molecular Architecture and Classification of Wprp1 Protein
Genomic Organization and Gene Family Context of WPRP1 Protein
The genomic landscape of WPRP1 is characterized by its membership in the extensive proline-rich protein (PRP) family, a group of structural proteins found in the plant cell wall. csic.es The expression of WPRP1 is notably high in rapidly growing tissues, which, combined with its amino acid profile, suggests a structural function for the protein it encodes. nih.gov
Gene Duplication and Paralogous Relationships within Proline-Rich Protein Families
Gene duplication is a significant evolutionary force in creating genomic novelty. oup.com In rice, a relative of wheat, the OsPRP1 gene family, which encodes a class of proline-rich proteins, consists of four members located in a tandem array on chromosome 10. oup.com This arrangement, along with a high degree of conservation in the coding regions, points to gene duplication events. oup.com Although WPRP1 in wheat is identified as a single-copy gene, it is part of a larger family of related sequences, indicating a shared evolutionary history with other PRPs. nih.gov This is further supported by the presence of multiple PERK (proline-rich extensin-like receptor kinase) gene pairs in wheat that have arisen from segmental and whole-genome duplications, highlighting the role of duplication in the expansion and evolution of this gene family. mdpi.com
Comparative Genomics of this compound Orthologs in Monocotyledonous Plants (e.g., wheat, maize, rice)
Orthologs of WPRP1, which are genes in different species that evolved from a common ancestral gene, are found exclusively in monocotyledonous plants like maize and rice. researchgate.netoup.com These orthologs share significant sequence similarity and structural features. For instance, the wheat this compound is highly similar to the ZmPRP protein in maize. oup.com In rice, a family of four genes, designated as RePRP (Repetitive Proline-Rich Protein), is induced by environmental stressors and encodes proline-rich glycoproteins with highly repetitive motifs. researchgate.netoup.com These rice RePRPs and their orthologs, including WPRP1, form a distinct clade within the PRP subfamily that is unique to monocots. oup.com Comparative analysis of the genomes of maize, rice, and sorghum reveals both conservation of gene order and instances of genomic rearrangements, providing insights into the evolutionary dynamics of these grass genomes. nih.govcgiar.orgresearchgate.net
Table 1: Comparison of WPRP1 Orthologs in Monocots
| Feature | Wheat (WPRP1) | Maize (ZmPRP) | Rice (RePRP) |
| Primary Tissue of Expression | Rapidly dividing tissues in shoots nih.govoup.com | Xylem in the root maturation region oup.com | Roots, panicles, stem, sheath oup.com |
| Key Repetitive Motif | PEPK researchgate.net | Similar to WPRP1 oup.com | PX1PX2 researchgate.netoup.com |
| Proline Content | ~45% nih.gov | High, similar to WPRP1 nih.gov | ~38-40% oup.com |
| Inducing Factors | Associated with rapid growth nih.gov | Lignin (B12514952) biosynthesis oup.com | ABA, salinity, water deficit oup.com |
Transcriptional Variants and Isoforms of this compound-Encoding Genes
Alternative splicing of precursor messenger RNA (mRNA) can lead to the production of multiple protein isoforms from a single gene, a common mechanism for generating protein diversity. nih.gov While the provided information does not explicitly detail transcriptional variants and isoforms for the WPRP1 gene itself, the existence of multiple isoforms is a well-documented phenomenon for many genes, including those encoding transcription factors and other proteins. genscript.comgenscript.com In humans, for example, the RSRP1 gene has multiple transcript variants. genscript.com The study of gene families related to WPRP1, such as the OsPRP1 family in rice, shows differential expression patterns among its four paralogous members in various tissues and in response to different stimuli, suggesting a diversification of function after duplication. oup.com This functional divergence could be achieved through mechanisms including the evolution of different transcriptional regulation or the generation of distinct protein isoforms.
Primary Sequence Characteristics of this compound
The primary amino acid sequence of WPRP1 is notable for its highly repetitive nature and a striking abundance of specific amino acids. nih.gov
Analysis of Repetitive Amino Acid Motifs and Domains (e.g., PX1PX2, PEPK)
A defining characteristic of WPRP1 and its orthologs is the presence of repetitive amino acid motifs. The this compound from wheat contains a highly repetitive segment identified as the PEPK motif. researchgate.net A similar PEPK motif is also found in the ZmPRP protein from maize. researchgate.netnih.gov In rice, the RePRP proteins are characterized by multiple copies of a unique repetitive motif, PX1PX2, where X1 and X2 are hydrophilic amino acids such as Lysine (B10760008), Glutamic acid, Asparagine, or Glutamine. oup.com These distinct repetitive motifs set the RePRP proteins apart from other subclasses of PRPs. oup.com
Significance of High Proline Content in this compound Structure
The this compound has a remarkably high proline content, estimated at 45%. nih.gov This high proline concentration is a key determinant of the protein's structure and function. nih.gov Proline's unique cyclic structure restricts the conformational flexibility of the polypeptide chain, contributing to the stability of secondary protein structures. tubitak.gov.tr In structural proteins like collagen, the high content of proline and its hydroxylated form, hydroxyproline (B1673980), is crucial for the formation and stability of its triple helix structure. nih.gov Similarly, the abundance of proline in WPRP1 likely contributes to a rigid, extended conformation, which is a common feature of structural cell wall proteins. csic.es This rigidity is thought to be essential for providing structural support to the plant cell wall.
Post-Translational Modifications of this compound
Following protein synthesis, the functionality and structural properties of proteins are often fine-tuned through post-translational modifications (PTMs). raybiotech.comnumberanalytics.com These modifications involve the covalent attachment of chemical groups or other molecules to specific amino acid residues, significantly expanding the functional diversity of the proteome. numberanalytics.comabcam.com In the case of the this compound and its orthologs, two critical PTMs are hydroxylation and glycosylation, which are fundamental to its structure and likely function. These modifications transform the basic polypeptide chain into a complex glycoprotein (B1211001). oup.comresearchgate.net
Hydroxylation of Proline Residues
A key post-translational modification of the this compound involves the hydroxylation of its proline residues. researchgate.net Proline hydroxylation is a widespread enzymatic process in which a hydroxyl group (-OH) is added to a proline residue within a protein chain, converting it into hydroxyproline (Hyp). wikipedia.orgplos.org This reaction is catalyzed by prolyl hydroxylase enzymes and occurs in the endoplasmic reticulum. wikipedia.org
Glycosylation Patterns and Sugar Linkages (e.g., Arabinose and Glucose)
Following the hydroxylation of proline residues, WPRP1 undergoes extensive glycosylation, a process where carbohydrate molecules (glycans) are attached to the protein. abcam.comoup.com This modification results in a glycoprotein. Research on rice orthologs of WPRP1, known as Repetitive Proline-Rich Proteins (RePRPs), reveals that they are heavily glycosylated. oup.comresearchgate.net
The sugar molecules are attached to the hydroxyl groups of the newly formed hydroxyproline residues. oup.comresearchgate.net Unlike some other plant glycoproteins, such as arabinogalactan (B145846) proteins which are composed of arabinose and galactose, the glycans attached to WPRP1 orthologs are primarily composed of arabinose and glucose. oup.comresearchgate.net
Detailed analysis of the sugar composition of these related proteins has provided specific insights into their glycosylation patterns. For instance, in the rice ortholog RePRP1, the glycan chains consist of abundant arabinose and glucose. oup.com This extensive glycosylation significantly increases the molecular mass of the protein. oup.com The attachment of these sugar chains is a crucial final step in the maturation of the this compound, contributing to its structural integrity and likely playing a role in its function within the plant. oup.comcsic.es
Table 1: Compound Names Mentioned
| Compound Name |
| Arabinose |
| Glucose |
| Hydroxyproline |
| Proline |
Table 2: Sugar Composition of Rice WPRP1 Orthologs (RePRPs)
This interactive table provides data on the relative abundance of different monosaccharides found in the glycan chains of rice RePRP1 and RePRP2, which are orthologs of WPRP1.
| Protein | Monosaccharide | Percentage of Total Sugars |
| RePRP1 | Arabinose | 56.1% |
| RePRP1 | Glucose | 28.4% |
| RePRP2 | Glucose | 82.0% |
Cellular and Subcellular Localization of Wprp1 Protein
Tissue-Specific Expression Patterns of WPRP1 Protein
The expression of the this compound is not uniform throughout the plant; rather, it is concentrated in specific tissues, highlighting its specialized roles.
Accumulation in Rapidly Dividing Tissues
High levels of WPRP1 transcripts are prominently detected in the rapidly dividing tissues of shoots. researchgate.nettubitak.gov.troup.com This pattern of accumulation is a common feature for many repetitive proline-rich proteins (RPRPs), which are often found in actively growing tissues. nih.gov The presence of WPRP1 in these areas suggests a potential role in processes associated with cell proliferation and tissue development. nih.gov Northern analysis of WPRP1 has confirmed its constitutive expression, with significantly higher levels observed in rapidly growing tissues. google.com
Preferential Expression in Vascular Cylinders and Xylem
A notable characteristic of WPRP1 and its orthologs is their preferential expression within the vascular cylinders of various organs. researchgate.net For instance, the maize ortholog, ZmPRP, is found in the xylem of the root maturation region, where it is thought to participate in the formation of the secondary cell wall. tubitak.gov.troup.com This localization in lignified tissues like vascular elements points to a structural function for these proteins. nih.gov The expression of related proline-rich protein genes mainly in the vascular cylinders further underscores the importance of this protein family in the development and function of the plant's vascular system. oup.com
Presence in Epidermal Layers and Guard Cells
WPRP1 expression has also been noted in epidermal layers. researchgate.net While direct studies on WPRP1 in guard cells are limited, a related repetitive proline-rich protein, StGCPRP, is highly expressed in the guard cells of potato. nih.gov Guard cells are highly specialized cells within the epidermis that regulate stomatal pores. nih.gov The strong expression of such proteins in guard cells throughout all stages of leaf development implies a significant function, possibly in providing mechanical strength to the cell wall to withstand the stresses of stomatal movements. nih.gov
Subcellular Compartmentalization of this compound
Within the cell, the this compound is directed to specific compartments, which is crucial for its function.
Association with the Plasma Membrane
Evidence suggests that a fraction of WPRP1-related proteins is localized to the plasma membrane. oup.com Orthologs of WPRP1, such as the rice RePRP proteins, have been shown to be enriched in the cell membrane fraction. oup.com The presence of a standard signal peptide in the N-terminal region of these proteins directs them to the endoplasmic reticulum and subsequently to the plasma membrane. oup.com Fusion protein studies have demonstrated that these proteins associate with the plasma membrane and can be distinguished from the cell wall through plasmolysis. oup.com This membrane association is likely peripheral or mediated by interactions with other membrane proteins, as WPRP proteins typically lack predicted transmembrane domains. nih.gov
Incorporation into the Plant Cell Wall Matrix
WPRP1 is considered a structural protein of the primary cell wall. nih.gov Proline-rich proteins, as a class, are known to be integral components of the plant cell wall, where they are thought to be cross-linked to form a structural network. frontiersin.orgusc.edu The expression pattern of WPRP1 orthologs, similar to that of genes involved in lignin (B12514952) biosynthesis, suggests a role in secondary cell wall formation. researchgate.netoup.com It is proposed that these proteins, after being translocated to the plasma membrane, interact with cell wall components to carry out their functions. oup.com This interaction with the cell wall matrix is fundamental to their presumed role in maintaining cell wall integrity and participating in developmental processes. nih.govglycopedia.eu
Table 1: Summary of this compound Localization
| Level | Location | Supporting Evidence | References |
|---|---|---|---|
| Tissue | Rapidly Dividing Tissues (Shoots) | High transcript levels, association with active growth. | researchgate.nettubitak.gov.troup.comnih.gov |
| Vascular Cylinders and Xylem | Preferential expression, co-localization with lignified tissues. | researchgate.nettubitak.gov.troup.comnih.govoup.com | |
| Epidermal Layers and Guard Cells | Expression in epidermis, high expression of related proteins in guard cells. | researchgate.netnih.gov | |
| Subcellular | Plasma Membrane | Enrichment in membrane fractions, signal peptide presence, fusion protein studies. | oup.comnih.gov |
Compound Names Mentioned:
this compound
ZmPRP
StGCPRP
RePRP
Lignin
Proline
Keratin
Biological Roles and Functional Mechanisms of Wprp1 Protein in Plant Development
Involvement in Plant Cell Wall Biogenesis and Integrity
Plant cell walls are dynamic structures crucial for providing mechanical support, maintaining cell shape, and protecting against environmental stresses. mpg.decenmed.comwikipedia.org PRPs, including WPRP1, are considered components of this essential extracellular matrix. dsmz.dewikipedia.org While the precise mechanisms of WPRP1's integration and function within the cell wall are still being elucidated, its classification as a PRP and its potential role in forming part of the cell wall matrix highlight its involvement in cell wall biogenesis and the maintenance of its integrity. wikipedia.org The integrity of the cell wall is critical throughout plant development and in response to interactions with the environment. cenmed.comwikipedia.org
Role in Modulating Cell Wall Extensibility and Plasticity
Cell wall extensibility and plasticity are vital for cell expansion, a fundamental process in plant growth. cenmed.comfishersci.bedsmz.de Studies on repetitive proline-rich proteins (RePRPs) in rice, which share unique repetitive motifs found in WPRP1 orthologs, indicate their involvement in regulating root growth by influencing cell elongation. wikipedia.orgresearchgate.netwikipedia.org Overexpression of RePRP in transgenic rice has been shown to reduce root cell elongation, suggesting a role in modulating cell wall mechanics. researchgate.netwikipedia.org Furthermore, rice RePRPs interact with arabinogalactan (B145846) (AG), a polysaccharide component of the cell wall, providing a potential mechanism by which these proteins control cell elongation and thus influence cell wall extensibility and plasticity. wikipedia.org These findings suggest that WPRP1, as a related PRP, likely contributes to the modulation of cell wall extensibility and plasticity, particularly in rapidly expanding tissues.
Regulation of Plant Growth and Morphogenesis
Proline-rich proteins, as constituents of the cell wall and as proteins involved in various cellular processes, play a role in regulating plant growth and development. wikipedia.org WPRP1 transcripts have been detected at high levels in rapidly dividing tissues in wheat shoots, indicating its potential involvement in shoot development and morphogenesis. wikipedia.orgresearchgate.netwikipedia.org
Influence on Root Growth and Elongation
The influence of WPRP1 on root growth and elongation can be inferred from studies on rice RePRPs. These proteins are responsive to abscisic acid (ABA) and are specifically expressed in roots, where they regulate root growth. wikipedia.orgresearchgate.netwikipedia.org ABA is a plant hormone known to affect root development, particularly under abiotic stress. wikipedia.orgwikipedia.org Overexpression of RePRP in transgenic rice leads to reduced root cell elongation, mimicking the effect of ABA on wild-type roots. researchgate.netwikipedia.org ABA specifically induces the expression of RePRPs in the root elongation zone, further highlighting their role in this process. wikipedia.org While direct studies on WPRP1's effect on root growth are limited in the provided information, the strong homology and functional similarities with rice RePRPs suggest a comparable role in regulating root growth and elongation in wheat, potentially mediated by ABA signaling.
Developmental Regulation in Shoots and Reproductive Organs
WPRP1 exhibits developmental regulation, with high transcript levels observed in rapidly dividing tissues within shoots. wikipedia.orgresearchgate.netwikipedia.org This spatial expression pattern aligns with the general feature of many repetitive proline-rich proteins accumulating in actively growing tissues, suggesting a role in the development and structural maintenance of shoot organs. researchgate.net While the provided information does not explicitly detail WPRP1's function in reproductive organs, other PRPs have been found to play crucial roles in these structures. For instance, OsPRP3, a flower-specific PRP in rice, is important for the extracellular matrix structure of floral organs. researchgate.net The presence of WPRP1 in actively growing shoot tissues and the known roles of related PRPs in developmental processes, including those in reproductive organs, suggest a potential, though not yet fully characterized, involvement of WPRP1 in the developmental regulation of shoots and possibly reproductive structures.
WPRP1 Protein in Response to Environmental Stimuli
Abscisic Acid (ABA)-Mediated Responses and Signaling Cross-talk
Abscisic acid (ABA) is a key phytohormone regulating various aspects of plant growth, development, and stress responses. nih.gov Studies on repetitive proline-rich proteins (RePRPs) in rice (Oryza sativa), which are considered orthologs of WPRP1 in monocots, have revealed a connection between this protein family and ABA signaling. nih.govguidetopharmacology.org
Expression of RePRP genes in rice roots is induced by ABA treatment. nih.govguidetopharmacology.org This induction is particularly notable in the root elongation zone. nih.govguidetopharmacology.org Further research using transgenic rice lines has demonstrated the functional significance of RePRPs in ABA-mediated regulation of root growth. nih.govguidetopharmacology.org Overexpression of RePRPs in transgenic rice leads to reduced root cell elongation, mimicking the effect of ABA on wild-type roots. nih.govguidetopharmacology.org Conversely, reducing the expression of RePRP1 and RePRP2 through simultaneous knockdown decreases the root's sensitivity to ABA. nih.govguidetopharmacology.org These findings collectively indicate that RePRP proteins play an essential role in the regulation of root growth and development mediated by ABA and stress signals. nih.govguidetopharmacology.org The involvement of WPRP1-related proteins in ABA signaling pathways highlights their integral role in coordinating plant responses to developmental cues and environmental changes.
Adaptation to Abiotic Stresses (e.g., Salinity, Water Deficit, Submergence)
This compound is implicated in plant adaptation to abiotic stresses, particularly water deficit. nih.gov In wheat plants, WPRP1 has been shown to be involved in the regulation of protease activity in response to water stress. nih.gov Proteases are enzymes critical for protein degradation and recycling, processes essential for plant survival under stressful conditions. nih.gov The up-regulation of WPRP1 expression in response to drought stress suggests its importance in protecting wheat plants from the effects of water deficit. nih.gov
Similar to their role in ABA responses, rice RePRPs are also induced by abiotic stresses such as salinity and water deficit. nih.govguidetopharmacology.org High concentrations of NaCl or polyethylene (B3416737) glycol (PEG), which simulate salinity and drought conditions, respectively, lead to notable elevation of RePRP transcripts in rice roots. nih.govguidetopharmacology.org These stress treatments also significantly reduce root growth, an effect similar to that observed with ABA application. nih.govguidetopharmacology.org The involvement of RePRPs in the response to salinity and water deficit further underscores the role of this protein family in mediating plant adaptation to challenging environmental conditions. While the provided information focuses on drought and salinity, specific details regarding the direct involvement of WPRP1 or RePRPs in submergence stress responses are not available in the provided search results.
Potential Role in Plant Defense Responses to Biotic Factors
Proline-rich proteins (PRPs) in plants are generally considered a type of cell wall protein and have been proposed to be involved in various functions, including maintaining cell wall integrity, structural maintenance of organs, and defense reactions to pathogen infection. guidetopharmacology.org While the this compound is a member of the PRP family, specific detailed research findings on the direct role of WPRP1 or its orthologs like rice RePRPs in plant defense responses to biotic factors are limited in the provided search results. guidetopharmacology.org
Regulatory Networks Governing Wprp1 Protein Expression and Activity
Transcriptional Regulation of WPRP1 Protein Genes
The transcription of genes encoding WPRP1 and its orthologs is a primary control point, governed by the interplay of promoter architecture and signaling molecules like phytohormones.
The promoter regions of genes encoding proline-rich proteins (PRPs), including WPRP1, contain specific DNA sequences known as cis-regulatory elements that act as binding sites for transcription factors. Analysis of these regions provides insight into the gene's potential regulatory pathways.
In wheat, the promoter of WPRP1 contains highly repetitive segments, such as the PEPK element. nih.govresearchgate.net This element is also found in the maize ortholog, ZmPRP. nih.govresearchgate.net The analysis of gene families encoding WPRP1-like proteins in rice, such as the OsPRP1 family, reveals that while the protein-coding sequences are highly conserved, the promoter regions show significant divergence. researchgate.netoup.comoup.com This divergence in regulatory regions, which leads to varied cis-element fingerprints, suggests that duplicated genes have evolved distinct expression patterns, a process known as subfunctionalization. researchgate.netoup.comoup.com
While direct and comprehensive mapping of all cis-elements for the wheat WPRP1 gene is not fully detailed in available literature, studies on functionally related genes provide a framework for understanding its regulation. For instance, genes that respond to the phytohormone abscisic acid (ABA) often contain ABA-Responsive Elements (AREs) in their promoters, which are targeted by bZIP transcription factors. oup.com Similarly, analysis of other pathogenesis-related (PR) protein genes in various plants has identified a variety of cis-acting motifs involved in responses to hormones, stress, and light. nih.govnih.gov
Table 1: Putative Cis-Regulatory Elements in Promoters of Proline-Rich and Stress-Responsive Genes
| Element Type | Associated Function | Reference Plant/Gene | Citation |
|---|---|---|---|
| PEPK Element | Repetitive sequence, function unclear | Wheat (WPRP1), Maize (ZmPRP) | nih.govresearchgate.net |
| ABA-Responsive Element (ARE) | Response to Abscisic Acid | General (ABA-responsive genes) | oup.com |
| G-Box / C-Motif | Light, hormone, and stress response | Black Pepper (PnPR-1) | nih.gov |
The expression of the WPRP1 gene and its orthologs is spatially and temporally regulated and is highly responsive to a range of external signals. High levels of WPRP1 transcripts are consistently detected in actively growing and rapidly dividing plant tissues, such as the shoots, suggesting a role in development. nih.govoup.comtubitak.gov.tr
The response to phytohormones and environmental stress is complex and can be species- or tissue-specific. In rice roots, the expression of a family of WPRP1 orthologs, the RePRPs, is induced by the phytohormone abscisic acid (ABA) as well as by environmental stressors like high salinity and water deficit. oup.com However, another study on rice seedlings reported that the expression of a different ortholog, OsPRP, was significantly repressed by exogenous application of ABA, methyl jasmonate (MeJ), and the ethylene-releasing compound ethephon. researchgate.netresearchgate.net This same gene, OsPRP, was also down-regulated by submergence stress. researchgate.netresearchgate.net Furthermore, in potato, the transcript levels of a related proline-rich protein, StGCPRP, decrease under drought conditions. nih.gov This differential regulation highlights the nuanced roles these proteins play in mediating plant responses to specific environmental challenges.
Table 2: Summary of WPRP1 and Ortholog Gene Expression in Response to Various Cues
| Gene/Ortholog | Organism | Tissue | Stimulus | Effect on Expression | Citation |
|---|---|---|---|---|---|
| WPRP1 | Wheat | Shoots (rapidly dividing) | Development | High Expression | oup.comtubitak.gov.tr |
| RePRP | Rice | Roots | Abscisic Acid (ABA) | Induced | oup.com |
| RePRP | Rice | Roots | Salinity | Induced | oup.com |
| RePRP | Rice | Roots | Water Deficit/Drought | Induced | oup.com |
| OsPRP | Rice | Seedlings | Abscisic Acid (ABA) | Repressed | researchgate.net |
| OsPRP | Rice | Seedlings | Methyl Jasmonate (MeJ) | Repressed | researchgate.net |
| OsPRP | Rice | Seedlings | Ethephon | Repressed | researchgate.net |
| OsPRP | Rice | Seedlings | Submergence | Down-regulated | researchgate.netresearchgate.net |
Analysis of Promoter Regions and Cis-Regulatory Elements
Post-Translational Regulation and Processing of this compound
Following translation, the WPRP1 polypeptide undergoes significant modifications. These post-translational events are critical for its proper folding, stability, and function as a structural component of the cell wall.
The extensive proline content of WPRP1 is a substrate for significant post-translational modification, primarily hydroxylation and glycosylation. csic.es
Prolyl Hydroxylases : The first step is the hydroxylation of specific proline residues to form hydroxyproline (B1673980). This reaction is catalyzed by prolyl hydroxylase enzymes. csic.es
Glycosyltransferases : The newly formed hydroxyproline residues serve as attachment points for sugar chains. In rice orthologs (RePRPs), the protein is heavily O-glycosylated with monosaccharides such as arabinose and glucose. oup.com This process is carried out by specific glycosyltransferases within the Golgi apparatus. csic.es
Peroxidases : To become an integral and insoluble part of the cell wall, proline-rich proteins can be cross-linked. This reaction may be catalyzed by peroxidases, which form stable isodityrosine (B1672229) bridges between tyrosine residues on different protein chains. csic.es
Kinases : Sequence analysis of a rice ortholog, OsPRP, predicted the existence of four phosphorylation sites, suggesting that protein kinases may also play a role in regulating WPRP1 function. researchgate.net
The stability of the protein is greatly enhanced by enzymatic cross-linking within the cell wall matrix, which transforms it into an insoluble structural element. csic.es The functional activity of WPRP1 orthologs has been directly observed in transgenic plants. For example, overexpression of rice RePRP leads to reduced root cell elongation, indicating its activity as a negative regulator of growth in that context. oup.com This activity is likely mediated through its physical interactions with other molecules; indeed, rice RePRPs have been shown to specifically interact with the polysaccharide arabinogalactan (B145846) in a dose-dependent manner, suggesting a mechanism through which it influences cell wall architecture and extensibility. oup.com
Interactions of Wprp1 Protein with Other Biomolecules
Protein-Protein Interactions of WPRP1 Protein
As a structural component, the this compound is involved in forming the complex protein network of the cell wall. google.com Its highly repetitive nature, rich in proline, lysine (B10760008), and glutamic acid, facilitates these interactions. nih.gov
The plant cell wall, a complex extracellular matrix, is the primary location for WPRP1's protein-protein interactions. Repetitive proline-rich proteins (RPRPs) are a major class of structural proteins within the primary cell wall of higher plants. nih.gov It has been proposed that RPRPs like WPRP1 participate in the formation of a stable matrix through cross-linking with other cell wall proteins, such as extensins. nih.gov This cross-linking would help to lock cellulose (B213188) microfibrils into the three-dimensional network of the cell wall, contributing to its structural integrity. nih.gov The expression of WPRP1 is highest in rapidly growing tissues, which supports its proposed structural role in the formation of the cell wall matrix. nih.govgoogle.com While WPRP1 is a specific protein from wheat, its homology to other RPRPs in plants like maize (ZmPRP) and potato (StGCPRP) suggests similar functions and interactions based on their high proline and lysine content. nih.gov
The insolubilization of RPRPs through protein-protein or protein-carbohydrate linkages is crucial for the stability of the extracellular matrix. researchgate.net This suggests that WPRP1 is a key component in the formation of large, stable macromolecular assemblies that constitute the cell wall. researchgate.net The stabilization of these assemblies is vital for withstanding the mechanical stresses that plant cells endure. nih.gov The formation of these complexes is a regulated process, often influenced by the developmental stage of the tissue. csic.es Compatible solutes, which are small, low-molecular-weight molecules, can also play a role in stabilizing these macromolecular assemblies and preserving protein folding under stress conditions. tubitak.gov.tr
| Interacting Molecule | Protein Family | Organism Studied | Interaction Evidence | Reference |
| Arabinogalactan (B145846) | RePRP (WPRP1 ortholog) | Rice | Specific, dosage-dependent binding confirmed by Surface Plasmon Resonance | researchgate.net, oup.com |
| Extensins | RPRP (class including WPRP1) | General (Plants) | Proposed cross-linking to form cell wall network | nih.gov |
Advanced Methodologies for Wprp1 Protein Research
Molecular Cloning and Genetic Engineering Approaches for WPRP1 Protein Study
Molecular cloning techniques have been fundamental to isolating and characterizing the WPRP1 gene and its orthologs. The isolation of cDNA clones encoding PRPs, including WPRP1 from wheat and OsPRP from rice, has been achieved through methods such as differential screening of cDNA libraries. researchgate.net This allows for the determination of the nucleotide sequence and the deduced amino acid sequence of the protein. Analysis of the cDNA sequences provides insights into the protein's primary structure, including the presence of signal peptides and repetitive domains characteristic of PRPs. researchgate.net
Genetic engineering approaches involve manipulating the WPRP1 gene or its orthologs to study protein function in vivo. This includes the construction of binary vectors containing the full-length cDNA in sense orientation for overexpression studies or constructs for RNA interference (RNAi)-mediated knockdown. These constructs are then used to transform plants, generating transgenic lines that either overexpress or have reduced levels of the target protein. These transgenic plants serve as valuable tools for investigating the phenotypic consequences of altered this compound levels. For instance, transgenic rice lines overexpressing or with knockdown of RePRP (an ortholog of WPRP1) have been generated to study their role in root growth under stress conditions. researchgate.net Similarly, overexpression and RNAi vectors have been used to study the function of OsPRP3, another rice PRP, in cold tolerance and floral organogenesis.
Transcriptomic and Proteomic Profiling Techniques to Assess this compound Expression
Transcriptomic profiling techniques, such as microarray analysis and RNA sequencing (RNA-Seq), have been widely applied to study the expression patterns of WPRP1 and its orthologs at the mRNA level. These techniques allow for the assessment of gene expression in different tissues, developmental stages, and under various environmental conditions, such as treatment with abscisic acid (ABA), salinity, drought, or submergence. researchgate.net For example, microarray analysis was used to identify genes specifically regulated by ABA in rice roots, which led to the study of the RePRP family, orthologs of WPRP1. researchgate.net Studies have shown that WPRP1 transcripts are detected at high levels in rapidly dividing tissues in wheat shoots. researchgate.net Transcriptomic analysis has also revealed that the expression of rice RePRPs is highly induced by ABA and abiotic stresses in roots. researchgate.net
Proteomic profiling techniques are employed to study the this compound directly, including its abundance, modifications, and interactions. While specific detailed proteomic studies solely focused on isolating and characterizing this compound from plant tissues are less prominent in the provided results compared to transcriptomics, general proteomic methods are relevant for studying plant cell wall proteins and stress responses. Techniques like Western blotting are used to detect and quantify this compound levels in plant extracts, often in conjunction with transgenic approaches to confirm overexpression or knockdown. researchgate.net Analysis of protein composition, such as the amino acid composition of WPRP1 from wheat, provides fundamental information about the protein's building blocks and contributes to understanding its structural properties.
Below is a table showing the amino acid composition of wheat WPRP1:
| Amino Acid | Number of Residues | Percentage (%) |
| Proline | - | 45 |
| Methionine | - | High |
| Lysine (B10760008) | - | High |
| Glutamic Acid | - | High |
| Histidine | Absent | 0 |
| Serine | Absent | 0 |
| Tyrosine | Absent | 0 |
| Basic Amino Acids | - | High |
| Acid Amino Acids | - | High |
Note: Specific residue counts were not provided in the source, only percentages or qualitative descriptions.
Advanced proteomic methods, such as those involving high-resolution separation techniques like HPLC and mass spectrometry (LC-MS/MS), are used for comprehensive protein analysis, including the identification of post-translational modifications like glycosylation and hydroxylation, which are known to occur in proline-rich proteins. researchgate.net Studies on rice RePRPs, orthologs of WPRP1, have utilized techniques like SDS-PAGE and periodic-Schiff staining to demonstrate their glycoprotein (B1211001) nature and higher-than-expected molecular mass due to glycosylation. researchgate.net Methylamine treatment and LC-MS/MS have been used to analyze O-linked glycosylation sites and identify hydroxylated proline residues in purified RePRP1. researchgate.net
Immunological and Histochemical Localization Studies of this compound
Immunological and histochemical techniques are essential for determining the spatial distribution and cellular localization of this compound within plant tissues. These methods typically involve the use of specific antibodies raised against WPRP1 or its orthologs. researchgate.net
Immunolocalization studies, such as immunohistochemical staining, allow researchers to visualize the presence of the protein in tissue sections. Antibodies against PRPs, including those similar to WPRP1, have been used to show their deposition in plant cell walls, particularly in tissues undergoing lignification, such as vascular tissues, stems, and roots. Transient and stable expression of WPRP-green fluorescent protein (GFP) fusion constructs allows for live-cell imaging to observe the dynamic localization of the protein within the cell. researchgate.net Studies using RePRP-GFP fusions have revealed that a fraction of this protein is localized to the plasma membrane in rice roots. researchgate.net
Specific antibodies against rice RePRP1 and RePRP2 (WPRP1 orthologs) have been developed and used in Western blot analysis to detect the expression of these proteins in rice roots under different conditions. researchgate.net These antibodies also allow for the visualization of RePRP accumulation in specific root zones, such as the elongation zone, in response to ABA treatment. researchgate.net
Histochemical staining methods can also provide information about the composition and potential location of WPRP1. For instance, periodic-Schiff reagent staining, which detects glycoproteins, has been used to show the glycosylated nature of rice RePRPs, indicating their presence in cellular compartments or structures where glycosylation occurs, such as the cell wall or plasma membrane. researchgate.net
Functional Characterization via Gene Perturbation (e.g., Overexpression, RNAi-mediated Knockdown)
Overexpression of WPRP1 orthologs has been used to study their impact on plant growth and development. For example, overexpression of RePRP in transgenic rice has been shown to reduce root cell elongation, mimicking the effect of ABA on wild-type roots. researchgate.net This suggests a role for RePRP in regulating root growth. Overexpression of OsPRP3, another rice PRP, has been linked to increased cold tolerance and enhanced cell wall integrity in transgenic rice plants.
These perturbation studies, coupled with phenotypic analysis, provide direct evidence for the involvement of WPRP1 and its orthologs in processes such as root development, stress tolerance (cold, ABA, salinity, drought), and organogenesis.
Comparative and Evolutionary Aspects of Wprp1 Protein
Phylogenetics of Proline-Rich Protein Families and WPRP1 Protein Ancestry
Proline-rich proteins in plants constitute a broad superfamily characterized by a high content of proline residues, often arranged in repetitive motifs. This superfamily includes several classes, such as extensins, arabinogalactan (B145846) proteins (AGPs), glycine-rich proteins (GRPs), and repetitive proline-rich proteins (RPRPs). WPRP1 belongs to the RPRP subgroup. nih.gov
Phylogenetic analyses of PRP families reveal complex evolutionary histories marked by gene duplication,_tandem arrangement, and diversification. researchgate.netoup.comoup.comnih.gov Studies on rice (Oryza sativa) OsPRP1, an ortholog of WPRP1, show that its four paralogues are organized in tandem on chromosome 10. researchgate.netoup.comoup.com This tandem arrangement suggests that gene duplication has been a significant driver in the expansion of this gene family. The presence of WPRP1 in wheat, ZmPRP in maize, and RePRPs (OsPRP1) in rice, all monocots, with shared similarities in protein sequence and repetitive motifs, indicates a common ancestry for this specific subgroup of RPRPs within monocotyledonous plants. nih.govresearchgate.netoup.comresearchgate.net Phylogenetic trees of rice RePRP1 and RePRP1.2 show evolutionary closeness to PRPs found in other monocot species like maize, sugarcane, sorghum, and barley, all possessing conserved repetitive proline-rich motifs. oup.com This suggests that the ancestral gene giving rise to WPRP1 and its close orthologs likely existed before the divergence of these monocot lineages.
While the exact deep ancestry of the entire PRP superfamily is complex, the RPRP subgroup to which WPRP1 belongs appears to have undergone significant diversification within monocots. The presence of repetitive PX1PX2 motifs in monocot RPRPs like rice RePRPs, and their reported absence in dicotyledonous plant HRGPs, further supports a lineage-specific evolutionary trajectory for this particular motif and the proteins containing it. oup.comresearchgate.net
Diversification of this compound Orthologs Across Plant Lineages
The diversification of WPRP1 orthologs is most evident when comparing monocot and dicot plant lineages. As mentioned, repetitive PX1PX2 motifs characteristic of some monocot RPRPs, including those related to WPRP1, are not typically found in dicot HRGPs. oup.comresearchgate.net This suggests a divergence in the structural motifs and potentially functions of PRPs between these major plant groups.
Within monocots, the diversification is observed in the number of genes, their genomic organization, and expression patterns. The OsPRP1 family in rice, consisting of four tandemly arranged paralogues, exemplifies this. researchgate.netoup.comoup.com Although the coding regions of these paralogues are highly conserved, their regulatory regions show little similarity, leading to diverse expression patterns in different tissues, organs, and in response to various stimuli. researchgate.netoup.comoup.com This divergence in expression is a key mechanism for the retention and functional diversification of duplicated genes. researchgate.netoup.comoup.com
WPRP1 itself has been found to be highly expressed in rapidly dividing tissues in wheat shoots. researchgate.netresearchgate.net Similarly, maize ZmPRP transcripts were detected in various tissues, and rice OsPRP1 paralogues show varied tissue/organ specificity. researchgate.net This suggests that while the core protein structure might be conserved among orthologs in different monocots, the regulation of their expression has diversified, likely adapting to the specific needs and developmental programs of each species.
The following table summarizes some characteristics of WPRP1 and related monocot PRPs:
| Protein Name | Species | Key Characteristics | Primary Localization/Expression |
| WPRP1 | Wheat (Triticum aestivum) | High proline content (45%), repetitive structure, high levels of methionine, lysine (B10760008), glutamic acid. researchgate.netcsic.es | Highly expressed in rapidly dividing shoot tissues. researchgate.netresearchgate.net |
| ZmPRP | Maize (Zea mays) | Shares high similarity with WPRP1 in protein sequence. nih.govresearchgate.net | Expression in various tissues. researchgate.net |
| OsPRP1/RePRP | Rice (Oryza sativa) | Family of four paralogues, highly repetitive PX1PX2 motifs (in RePRP1/RePRP1.2), signal peptide, proline-rich domain. oup.comoup.comresearchgate.net | Varied tissue/organ specificity, mainly vascular cylinders, responsive to stimuli. researchgate.netoup.comoup.com Localized to plasma membrane. oup.com |
| StGCPRP | Potato (Solanum tuberosum) | Repetitive proline-rich protein, bipartite structure, high Pro and Lys content in Pro-rich domain. nih.gov | Highly expressed in stomatal guard cells. nih.gov |
| SPRP1 | Sugarcane (Saccharum officinarum) | Highly homologous to wheat WPRP1. google.com | Highly expressed in leaves and stems, low in roots. google.com |
Evolutionary Conservation and Divergence of Functionality within PRP Families
Within the broad PRP superfamily, while some functional aspects might be conserved (e.g., roles in cell wall structure), significant functional divergence has also occurred. This divergence can be driven by changes in protein sequence, regulatory regions, or interactions with other molecules. oup.comoup.comnih.govnih.gov
For WPRP1 and its monocot orthologs, the high conservation in coding regions among paralogues within a species (like OsPRP1 in rice) suggests that the core structural or biochemical function of the protein might be largely retained. researchgate.netoup.comoup.com However, the observed divergence in regulatory regions and expression patterns strongly indicates that the specific roles and contributions of these proteins to plant processes have diverged. researchgate.netoup.comoup.com For instance, in the rice OsPRP1 family, while OsPRP1.2 appears to have retained most functions of a potential progenitor, the other paralogues have diverged after duplication events. researchgate.netoup.comoup.com
The repetitive nature of the proline-rich domains in WPRP1 and related proteins is a conserved feature within this subgroup of RPRPs in monocots. These repetitive motifs are often associated with structural roles, potentially providing flexibility or serving as sites for post-translational modifications like glycosylation, which is observed in rice RePRPs. oup.com However, the specific arrangement and composition of these repeats can vary, even among closely related orthologs, suggesting potential fine-tuning of function or interaction properties. nih.gov
Furthermore, the localization of these proteins can vary, contributing to functional specialization. Rice RePRPs are localized to the plasma membrane, suggesting roles beyond just structural components of the cell wall. oup.com This highlights how even within a conserved family, variations in localization can lead to divergent functions.
The study of PRP families illustrates how gene duplication followed by divergence in regulatory elements and expression patterns, alongside potential subtle changes in protein sequence or post-translational modifications, contributes to the evolution of diverse functions from a common ancestral protein. researchgate.netoup.comoup.comnih.gov While WPRP1 and its monocot orthologs share structural similarities and likely a common ancestry within the RPRP subgroup, their precise roles and the conditions under which they function have diversified across species and even within gene families of a single species.
Compound Names and PubChem CIDs
Future Directions and Emerging Research Avenues for Wprp1 Protein
Elucidating Precise Molecular Mechanisms of WPRP1 Protein Function
Understanding the precise molecular mechanisms by which WPRP1 functions is a critical area for future research. Current findings suggest WPRP1 plays a role in regulating protease activity in response to water stress, which is vital for protein degradation and recycling during challenging environmental conditions. ontosight.ai However, the specific proteases targeted or influenced by WPRP1 and the exact nature of this regulation (e.g., direct binding, signaling pathways) are not yet fully defined.
Further research should focus on identifying WPRP1-interacting proteins, particularly those involved in protease pathways and stress signaling cascades. Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed to identify protein partners. purdue.edu Additionally, detailed enzymatic assays are needed to determine how WPRP1 affects the activity of specific proteases under different hydration states. Given its localization to the plasma membrane, investigating its interaction with cell wall components and how these interactions might influence cell wall structure and flexibility under stress is also crucial. oup.comtubitak.gov.tr The presence of repetitive motifs, such as the PEPK motif found in WPRP1 and its orthologs, suggests a structural or binding role, and future studies should explore how these motifs contribute to protein interactions and function. researchgate.nettubitak.gov.tr
Advanced Structural Biology Approaches for this compound Characterization
Advanced structural biology techniques are essential for gaining insights into the three-dimensional structure of WPRP1 and how this structure relates to its function. While the primary sequence reveals a proline-rich nature and repetitive elements, the folded structure, post-translational modifications, and potential for complex formation are key to understanding its molecular behavior. oup.comresearchgate.netcsic.es
Studies on rice RePRPs, orthologs of WPRP1, have indicated that these proteins are heavily glycosylated, resulting in observed molecular masses significantly higher than predicted from their amino acid sequences. oup.com This suggests that WPRP1 may also undergo extensive glycosylation, a modification known to influence protein structure, stability, localization, and interactions. Future research should utilize techniques such as mass spectrometry to map glycosylation sites and determine the types of glycans attached to WPRP1. Cryo-electron microscopy or X-ray crystallography could potentially be applied to determine the high-resolution structure of WPRP1, ideally in complex with interacting partners, to reveal functional domains and interaction interfaces. purdue.edu Techniques for analyzing protein complexes extracted from plant cells could also be valuable in characterizing WPRP1-containing complexes. purdue.edu
Systems Biology Integration of this compound Regulatory Networks
Integrating WPRP1 into plant systems biology frameworks is necessary to understand its role within broader regulatory networks governing stress response and development. WPRP1's upregulation under drought stress indicates its place within these complex networks. ontosight.ai
Future research should focus on identifying the upstream signals and transcription factors that regulate WPRP1 gene expression in response to various environmental stimuli. Promoter analysis can identify cis-regulatory elements, and techniques like chromatin immunoprecipitation (ChIP-seq) can pinpoint transcription factors that bind to the WPRP1 promoter. nih.govfrontiersin.org Conversely, identifying downstream targets of WPRP1, such as the specific proteases it regulates or other genes influenced by its activity, is also critical. Global approaches like transcriptomics and proteomics under conditions where WPRP1 expression or function is altered (e.g., in overexpression or knockout lines) can help map its influence within the cellular network. purdue.edu Constructing and analyzing gene regulatory networks and protein-protein interaction networks that include WPRP1 will provide a more holistic view of its function and its interplay with other cellular processes. nih.govfrontiersin.orgsystemsbiology.net
Biotechnological Applications and Potential in Crop Improvement Strategies
The observed role of WPRP1 in drought stress response in wheat highlights its significant potential for biotechnological applications aimed at crop improvement. ontosight.ai Enhancing drought tolerance in staple crops like wheat is crucial for ensuring food security in the face of changing climates. ontosight.aioup.comtubitak.gov.tr
Future research should explore strategies to manipulate WPRP1 expression or activity to improve drought resilience in wheat and potentially other monocot crops. This could involve developing transgenic lines with altered WPRP1 expression levels (overexpression or targeted gene editing using tools like CRISPR-Cas9). google.com Evaluating the performance of these lines under simulated and field drought conditions will be essential to assess the effectiveness of WPRP1 manipulation. ontosight.ai Furthermore, investigating whether WPRP1's orthologs in other crops like rice and maize have similar functions could broaden the applicability of WPRP1-based improvement strategies. oup.comresearchgate.nettubitak.gov.tr Beyond drought tolerance, exploring if WPRP1 plays a role in other abiotic or biotic stress responses could reveal additional avenues for crop improvement. The knowledge gained from studying WPRP1 and other PRPs can contribute to the development of more resilient and higher-yielding crop varieties through targeted genetic manipulation and breeding programs. tubitak.gov.trgoogle.com
Q & A
Q. How can researchers retrieve comprehensive data on WPRP1 for initial characterization?
Methodological Answer:
- Use the Proteins API (EBML-EBI) to query WPRP1 via its UniProt accession number, filtering for isoforms, post-translational modifications, and tissue-specific expression. Cross-reference with Human Proteinpedia to integrate unpublished datasets (e.g., phosphorylation sites or interaction partners identified via mass spectrometry) .
- Example Workflow:
- Proteins API:
GET /protein/<accession>?format=json&isoforms=true - Human Proteinpedia: Search "WPRP1" with DAS-enabled tools to aggregate data from multiple platforms.
Q. What experimental approaches are recommended for initial functional analysis of WPRP1?
Methodological Answer:
- Follow MIRRAGGE guidelines to standardize aggregation assays (e.g., buffer conditions, temperature) and ensure reproducibility .
- Use structural prediction tools (AlphaFold) combined with wet-lab techniques like circular dichroism to validate WPRP1’s secondary structure. For functional assays, design dose-response experiments (e.g., varying WPRP1 concentrations in cell viability assays) and apply t-tests to compare experimental vs. control groups .
- Statistical Framework:
| Assay Type | Independent Variable | Dependent Variable | Statistical Test |
|---|---|---|---|
| Aggregation | WPRP1 concentration | Fibril density | ANOVA |
| Cell Viability | WPRP1 dose | % Survival | Linear regression |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported WPRP1 interaction partners across studies?
Methodological Answer:
- Conduct a meta-analysis using SAWRPI’s feature-extraction strategies to compare interaction datasets. Prioritize studies that report co-immunoprecipitation (Co-IP) under consistent conditions (e.g., pH 7.4, 25°C). Use Human Proteinpedia to identify unpublished datasets that may clarify context-dependent interactions (e.g., cancer vs. normal cells) .
- Comparative Table:
| Study | Interaction Partner | Experimental Conditions | Validation Method |
|---|---|---|---|
| A | Protein X | HEK293 cells, pH 7.4 | Co-IP + Western |
| B | Protein Y | HeLa cells, pH 6.8 | Yeast two-hybrid |
Q. What strategies integrate multi-omics data to elucidate WPRP1’s role in disease pathways?
Methodological Answer:
- Combine RNA-seq (WPRP1 expression levels) with affinity purification mass spectrometry (AP-MS) interaction data using tools like PPIretrieval. Apply pathway enrichment analysis (Reactome, KEGG) to identify overrepresented biological processes. For conflicting results, use Bayesian networks to model probabilistic interactions .
- Example Workflow:
- Step 1 : Extract WPRP1 co-expression networks from GEO datasets.
- Step 2 : Overlay AP-MS interaction data onto these networks using Cytoscape.
- Step 3 : Validate hub nodes via CRISPR-Cas9 knockdown and RNA-seq.
Q. How can advanced structural techniques clarify WPRP1’s conformational changes during aggregation?
Methodological Answer:
- Employ cryo-EM to resolve WPRP1 fibril structures at near-atomic resolution. Pair with molecular dynamics simulations (GROMACS) to model conformational shifts. Use MIRRAGGE’s checklist to document buffer conditions and agitation methods, ensuring reproducibility .
- Data Validation:
- Raw Data : Deposit cryo-EM maps in EMDB and simulation trajectories in Zenodo.
- Scripts : Share Python/MATLAB scripts for trajectory analysis via GitHub .
Data Analysis & Reproducibility
Q. What statistical frameworks are optimal for analyzing WPRP1’s dose-dependent effects?
Methodological Answer:
- Apply nonlinear regression (e.g., sigmoidal curve fitting) to model dose-response relationships. Use Akaike’s Information Criterion (AIC) to compare models. For small sample sizes, bootstrap resampling (1,000 iterations) improves confidence intervals .
- Example Code:
from scipy.optimize import curve_fit
def sigmoid(x, EC50, Hill):
return 1 / (1 + (EC50/x)**Hill)
params, _ = curve_fit(sigmoid, dose_data, response_data)
Q. How to ensure reproducibility in WPRP1 aggregation assays?
Methodological Answer:
- Adhere to MIRRAGGE guidelines: report exact buffer composition (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4), agitation speed (200 rpm), and temperature (±0.5°C). Use OpenLab Notebooks to share step-by-step protocols and raw microscopy images .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
